N'-(1H-indole-2-carbonyl)adamantane-1-carbohydrazide
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Overview
Description
N’-(1H-indole-2-carbonyl)adamantane-1-carbohydrazide is a compound that combines the structural features of both indole and adamantane. Indole is a heterocyclic aromatic organic compound, while adamantane is a polycyclic hydrocarbon with a diamond-like structure. This unique combination of structures imparts interesting chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-indole-2-carbonyl)adamantane-1-carbohydrazide typically involves the reaction of 1H-indole-2-carboxylic acid with adamantane-1-carbohydrazide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for N’-(1H-indole-2-carbonyl)adamantane-1-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(1H-indole-2-carbonyl)adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the indole moiety.
Substitution: Various substituted hydrazide derivatives.
Scientific Research Applications
N’-(1H-indole-2-carbonyl)adamantane-1-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-(1H-indole-2-carbonyl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the adamantane structure can enhance the compound’s stability and bioavailability. The compound may exert its effects through modulation of enzyme activity or interaction with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide
- 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide
- Indole-2-carboxamide derivatives
Uniqueness
N’-(1H-indole-2-carbonyl)adamantane-1-carbohydrazide is unique due to its combination of the indole and adamantane structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H23N3O2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N'-(adamantane-1-carbonyl)-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C20H23N3O2/c24-18(17-8-15-3-1-2-4-16(15)21-17)22-23-19(25)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,8,12-14,21H,5-7,9-11H2,(H,22,24)(H,23,25) |
InChI Key |
ICGDOEAOZBHGPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC5=CC=CC=C5N4 |
Origin of Product |
United States |
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